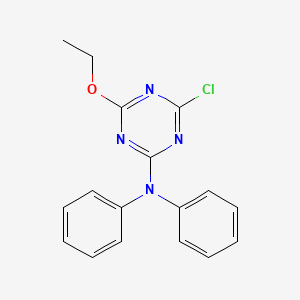![molecular formula C17H15N3O2 B6003786 2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6003786.png)
2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a benzamide group, and two methyl groups . The oxadiazole ring is a five-membered heterocyclic ring containing three atoms of carbon and two atoms of nitrogen . This ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The molecular structure of this compound would likely involve intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and the NH2 group . This could potentially influence the compound’s reactivity and stability.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the oxadiazole ring and the benzamide group. Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been reported to bind to specific receptors, such as the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. This compound has also been found to have antimicrobial activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several advantages as a research tool. It is relatively easy to synthesize and has been reported to exhibit various biological activities, making it a potential candidate for the development of novel drugs. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been extensively studied.
Future Directions
There are several potential future directions for the research on 2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is the development of this compound-based enzyme inhibitors for the treatment of specific diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Synthesis Methods
The synthesis of 2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base to yield this compound. This method has been reported to produce this compound with high yield and purity.
Scientific Research Applications
2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been reported to inhibit the activity of specific enzymes, making it a potential candidate for the development of enzyme inhibitors.
Properties
IUPAC Name |
2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-3-4-9-15(11)16(21)19-14-8-5-7-13(10-14)17-18-12(2)20-22-17/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVGQXCKKARMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(4-fluorobenzyl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)methanol](/img/structure/B6003705.png)
![2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003710.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6003718.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003720.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)


![3-(3,4-dimethoxyphenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003742.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6003746.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B6003749.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-5-isoxazolecarboxamide](/img/structure/B6003767.png)
![2-[(2-methyl-2-phenylhydrazino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B6003769.png)
![ethyl 4-[({4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B6003787.png)
![ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6003790.png)
